N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide is a nicotinamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety and a brominated pyridine ring. Key structural elements include:
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-16(21,11-2-3-13-14(5-11)23-9-22-13)8-19-15(20)10-4-12(17)7-18-6-10/h2-7,21H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAGSLUXUHCJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole derivative is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Bromination of Nicotinamide: Nicotinamide is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to form 5-bromonicotinamide.
Coupling Reaction: Finally, the benzo[d][1,3]dioxole derivative with the hydroxypropyl group is coupled with 5-bromonicotinamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The bromonicotinamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromonicotinamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an amine from the bromonicotinamide.
Substitution: Formation of various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anticancer and anti-inflammatory properties.
Biological Studies: The compound can be used to study the effects of benzo[d][1,3]dioxole derivatives on cellular processes and pathways.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The bromonicotinamide part may act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide with structurally similar compounds from the evidence:
Physicochemical and Functional Insights
- Lipophilicity : Bromine and benzo[d][1,3]dioxol groups increase logP values, favoring membrane permeability. Nitrile (5c) and nitro (4f) substituents further elevate hydrophobicity compared to the target compound’s hydroxypropyl group .
- Solubility : The hydroxypropyl chain in the target compound may improve aqueous solubility relative to methylthio (5c) or benzimidazole (4f) derivatives .
- Synthetic Efficiency : Benzimidazole derivatives (e.g., compound 28) achieve higher yields (84%) than acetamide analogs (45%), suggesting steric or electronic advantages in coupling reactions .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety and a brominated nicotinamide derivative, which may contribute to its bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉BrN₂O₃
- Molecular Weight : 377.4 g/mol
- CAS Number : 1448027-21-1
The compound's structure can be broken down into three main components:
- Benzo[d][1,3]dioxole : A heterocyclic aromatic compound known for its biological activity.
- Hydroxypropyl Group : This functional group may enhance solubility and bioavailability.
- Brominated Nicotinamide : The presence of the bromine atom may influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, impacting cellular responses.
Anticancer Activity
Several studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit anticancer properties. For instance:
- Cytotoxicity Assays : Research has shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting potential for this compound in cancer therapy .
Anti-inflammatory Effects
The brominated nicotinamide structure may confer anti-inflammatory properties:
- COX Inhibition : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Antidiabetic Potential
The compound's structural characteristics suggest it might also be effective against diabetes:
- α-Amylase Inhibition : Preliminary studies indicate that derivatives of this compound could inhibit α-amylase activity, which is crucial for carbohydrate metabolism .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant cytotoxic effects on HeLa cells with IC50 values indicating potent activity. |
| Study B (2024) | Showed promising results in inhibiting COX enzymes, suggesting anti-inflammatory potential. |
| Study C (2024) | Reported α-amylase inhibition leading to decreased glucose absorption in vitro. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of the benzo[d][1,3]dioxol-5-yl moiety with a hydroxypropyl intermediate, followed by bromonicotinamide coupling. Key steps include:
- Use of anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
- Temperature control (e.g., reflux at 50–80°C for amide bond formation).
- Purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm) and stereochemistry .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and spatial arrangements .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s biological efficacy?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing 5-bromo with chloro or methyl groups) and assess impact on activity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or GPCRs .
- Biological Assays : Test cytotoxicity (via MTT assays) and receptor inhibition (e.g., IC₅₀ determination) to correlate structural changes with activity .
Q. What experimental strategies address discrepancies in reported biological activity data?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm activity using multiple methods (e.g., Western blot for protein expression and fluorescence-based ATP assays) .
- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects on solubility) .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds .
- Pathway Analysis : Employ RNA sequencing or phosphoproteomics to map downstream signaling effects .
- In Vivo Models : Test pharmacokinetics (e.g., Cmax, T½) in rodents and correlate with efficacy in disease models .
Experimental Design & Data Analysis
Q. What are the best practices for designing dose-response studies to minimize off-target effects?
- Methodological Answer :
- Dose Range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀ values.
- Counter-Screens : Include unrelated targets (e.g., cytochrome P450 enzymes) to assess selectivity .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
